3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazine core, a pyridine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazine derivatives and pyridine-containing molecules. Examples include:
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
What sets 3-Methyl-N-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various fields .
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-methyl-N-(5-methylpyridin-2-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-7-8-13(17-9-10)18-15(21)14-11-5-3-4-6-12(11)16(22)20(2)19-14/h3-9H,1-2H3,(H,17,18,21) |
InChI Key |
LVULMCDYQHGDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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